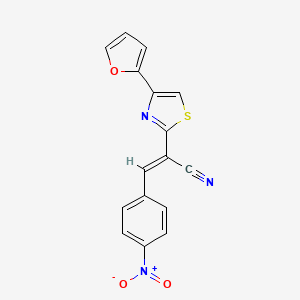
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as FNTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FNTA belongs to the family of thiazole-based compounds and has been shown to possess interesting biological properties that make it a promising candidate for further investigation.
作用机制
The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves the interaction of the compound with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to interact with the microtubule-associated protein tau, which plays a critical role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of tau protein and promote its degradation, which makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase II, which play critical roles in cell proliferation and DNA replication. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile possesses various advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. Potent biological activity: this compound possesses potent biological activity against various biological targets, which makes it a valuable tool for studying various biological processes.
2. Novel chemical structure: this compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety.
Some of the limitations of this compound are:
1. Moderate yield: The synthesis of this compound has a moderate yield, which makes it challenging to obtain large quantities of the compound for lab experiments.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which makes it challenging to use in some lab experiments.
未来方向
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile possesses various potential future directions for research. Some of the future directions of this compound are:
1. Development of new drug candidates: this compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety.
2. Mechanistic studies: Further mechanistic studies are required to elucidate the exact mechanism of action of this compound and its interaction with various biological targets.
3. In vivo studies: In vivo studies are required to evaluate the efficacy and safety of this compound in animal models and to determine its pharmacokinetic and pharmacodynamic properties.
Conclusion:
This compound is a novel compound that possesses potent biological activity and has been studied for its potential applications in various scientific fields. This compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety. Further research is required to elucidate the exact mechanism of action of this compound and its interaction with various biological targets. In vivo studies are required to evaluate the efficacy and safety of this compound in animal models and to determine its pharmacokinetic and pharmacodynamic properties.
合成方法
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the condensation of 2-aminothiazole and furfural in the presence of acetic acid to form 2-(furan-2-yl)thiazol-4-amine. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of sodium acetate and acetic anhydride to yield this compound. The overall yield of this process is moderate, and further optimization is required to improve the efficiency of the synthesis.
科学研究应用
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the notable research applications of this compound are listed below:
1. Anti-cancer activity: this compound has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
2. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial activity: this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. The mechanism of action of this compound involves the disruption of bacterial cell membranes and the inhibition of fungal cell wall synthesis.
属性
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(8-11-3-5-13(6-4-11)19(20)21)16-18-14(10-23-16)15-2-1-7-22-15/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQNLMNMMGUFD-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
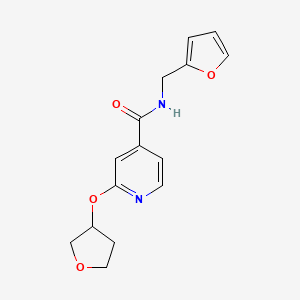

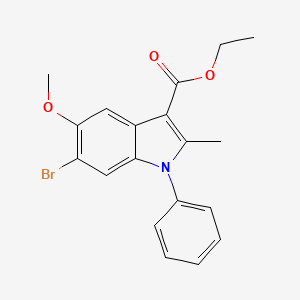
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
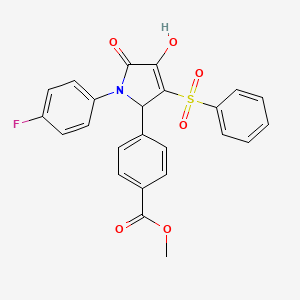

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)
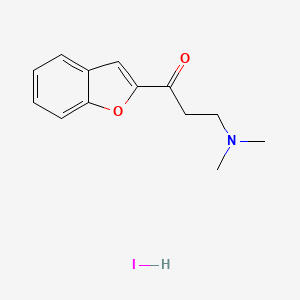
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide](/img/structure/B2624097.png)
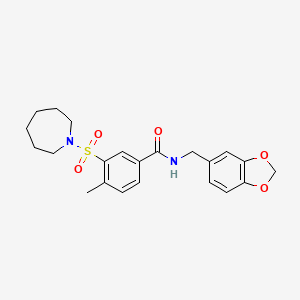

![1-(2,5-difluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]methanesulfonamide](/img/structure/B2624102.png)